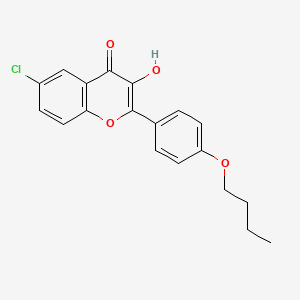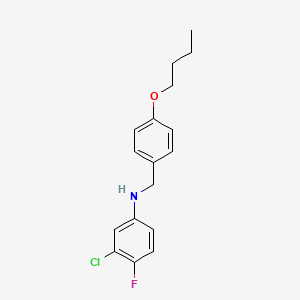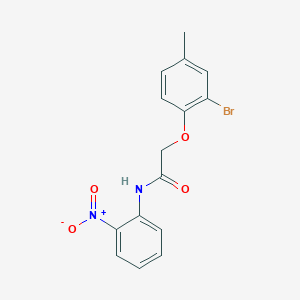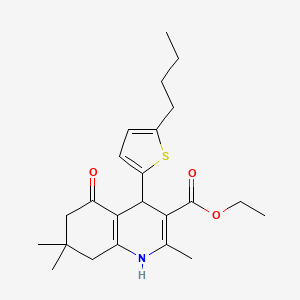
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. The chemical structure of Clomazone contains a chromone ring that is substituted with a chloro group, a hydroxyl group, and a butoxyphenyl group.
Applications De Recherche Scientifique
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use as a herbicide, 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has also been studied for its potential as an antifungal agent and as a treatment for malaria.
Mécanisme D'action
The mechanism of action of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. By inhibiting PPO, 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one prevents the formation of chlorophyll, which ultimately leads to the death of the target plant.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one has been found to have a low toxicity to mammals and is considered to be safe for use in agriculture. However, studies have shown that exposure to 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one can cause a range of physiological effects, including liver and kidney damage, oxidative stress, and changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one is a widely used herbicide and is readily available for use in laboratory experiments. Its low toxicity and well-characterized mechanism of action make it a useful tool for studying the effects of herbicides on plant physiology. However, the use of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one in laboratory experiments is limited by its specificity for PPO and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one and its potential applications. One area of research is the development of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one analogs with improved herbicidal properties and reduced off-target effects. Another area of research is the investigation of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one's potential as an antifungal agent and as a treatment for malaria. Additionally, the effects of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one on non-target organisms and the environment should be further investigated to ensure its safe use in agriculture.
Méthodes De Synthèse
2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one can be synthesized by reacting 6-chloro-3-hydroxy-4H-chromen-4-one with 4-butoxyphenylmagnesium bromide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a Grignard reaction, which results in the formation of 2-(4-butoxyphenyl)-6-chloro-3-hydroxy-4H-chromen-4-one as a white crystalline solid.
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-6-chloro-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-2-3-10-23-14-7-4-12(5-8-14)19-18(22)17(21)15-11-13(20)6-9-16(15)24-19/h4-9,11,22H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEXUJHSIFQRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)

![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)




